

3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole synthesis protocol

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Compound of Interest

Compound Name: 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole

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An In-depth Technical Guide to the Synthesis of **3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of **3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole**, a widely used electrophilic trifluoromethylating agent. This reagent is instrumental in the introduction of trifluoromethyl groups into a variety of organic molecules, a crucial modification in the development of pharmaceuticals and agrochemicals.^{[1][2][3]}

Introduction

3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, also known as a second-generation Togni reagent, is a hypervalent iodine compound that serves as a stable and effective source of an electrophilic trifluoromethyl (CF₃) group.^{[1][4]} The incorporation of a CF₃ group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines the multi-step synthesis of this valuable reagent, providing detailed experimental procedures and quantitative data to ensure successful replication in a laboratory setting.

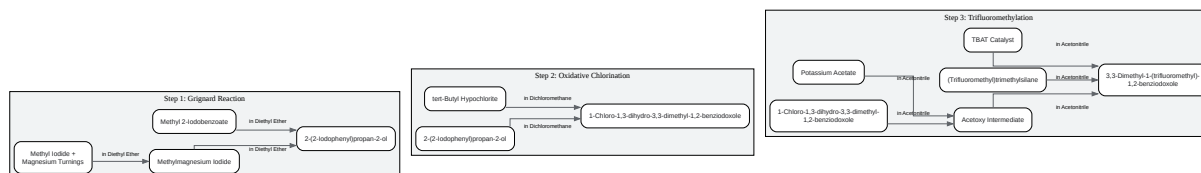
Key Properties:

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ F ₃ IO	[5][6]
Molecular Weight	330.09 g/mol	[5][6]
Appearance	White to off-white solid/powder	[2][6]
Melting Point	75-79 °C	[2][6]
Storage Conditions	2-8°C, under inert atmosphere (Nitrogen or Argon)	[6][7]

Safety Precautions: This reagent is known to be metastable and can undergo rapid exothermic decomposition above its melting point.[7] It is also sensitive to moisture and should be handled with appropriate personal protective equipment, including gloves, eye protection, and a dust mask.[6][7]

Synthesis Workflow

The synthesis of **3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole** is a three-step process, starting from commercially available materials. The overall workflow is depicted below.



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Overall synthesis workflow for **3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole**.

Detailed Experimental Protocols

The following protocols are adapted from established and verified procedures.^[7]

Step 1: Synthesis of 2-(2-Iodophenyl)propan-2-ol

This step involves the formation of a Grignard reagent from methyl iodide and magnesium, which then reacts with methyl 2-iodobenzoate.

Reagents and Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles	Equivalents
Magnesium Turnings	24.31	9.43 g	388 mmol	3.10
Methyl Iodide	141.94	17.3 mL	278 mmol	2.20
Methyl 2-Iodobenzoate	262.04	32.8 g	125 mmol	1.00
Diethyl Ether	74.12	~210 mL	-	-
Saturated NH ₄ Cl (aq)	-	100 mL	-	-
Saturated NaCl (aq)	-	100 mL	-	-
Anhydrous Na ₂ SO ₄	-	-	-	-

Procedure:

- Flame-dry a 250-mL three-necked round-bottomed flask equipped with a reflux condenser, an argon inlet, a dropping funnel, and a magnetic stir bar under vacuum. Maintain an argon atmosphere throughout the reaction.
- Add magnesium turnings to the flask, followed by 25 mL of diethyl ether.
- Charge the dropping funnel with a solution of methyl iodide in 25 mL of diethyl ether.
- Add the methyl iodide solution dropwise to the magnesium turnings to initiate the Grignard reaction, evidenced by reflux.
- Dilute the reaction mixture with an additional 35 mL of diethyl ether and continue the addition of the methyl iodide solution at a rate that maintains a gentle reflux.
- After the addition is complete, allow the mixture to cool to room temperature.

- In a separate 500-mL three-necked round-bottomed flask under argon, dissolve methyl 2-iodobenzoate in 125 mL of diethyl ether and cool to 0 °C.
- Transfer the prepared Grignard reagent solution to the cooled solution of methyl 2-iodobenzoate via a cannula.
- After the addition, warm the reaction mixture to room temperature and stir for 16 hours.
- Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.
- Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 100 mL).
- Combine the organic layers, wash with 100 mL of saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Expected Yield: ~90% purity, used in the next step without further purification.[\[7\]](#)

Step 2: Synthesis of 1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole

The alcohol from the previous step is subjected to oxidative chlorination using tert-butyl hypochlorite.

Reagents and Materials:

Reagent	Molar Mass (g/mol)	Quantity (for 64.9 mmol of starting material)	Moles	Equivalents
2-(2-Iodophenyl)propan-2-ol (crude)	262.11	18.9 g (90% purity)	64.9 mmol	1.00
Dichloromethane	84.93	60 mL	-	-
tert-Butyl Hypochlorite	108.57	7.50 mL	66.4 mmol	1.02
Pentane	72.15	~100 mL	-	-

Procedure:

- In a 100-mL two-necked round-bottomed flask protected from light and under an argon atmosphere, dissolve the crude 2-(2-Iodophenyl)propan-2-ol in 60 mL of dichloromethane.
- Cool the solution to 0 °C.
- Add tert-butyl hypochlorite dropwise over 20 seconds in the dark.
- Stir the mixture at 0 °C for 1 hour.
- Remove the solvent under reduced pressure.
- Add 100 mL of pentane to the residue and stir vigorously for 30 minutes to precipitate the product.
- Filter the resulting yellow solid, wash with pentane, and dry under vacuum.

Expected Yield: 86% as bright yellow crystals.^[7] Melting Point: 148–150 °C (decomposes).^[7]

Step 3: Synthesis of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole

The final step involves the conversion of the chloro-intermediate to the desired trifluoromethylated product.

Reagents and Materials:

Reagent	Molar Mass (g/mol)	Quantity (for 40.3 mmol of starting material)	Moles	Equivalents
1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole	296.55	11.94 g	40.3 mmol	1.00
Potassium Acetate	98.14	6.66 g	67.9 mmol	1.68
Acetonitrile	41.05	~102 mL	-	-
(Trifluoromethyl)trimethylsilane	142.22	9.60 mL + 1.30 mL	64.9 mmol + 8.80 mmol	1.61 + 0.22
Tetra-n-butylammonium difluorotriphenylsilicate (TBAT)	541.83	0.065 g	0.12 mmol	0.003
Pentane	72.15	150 mL	-	-

Procedure:

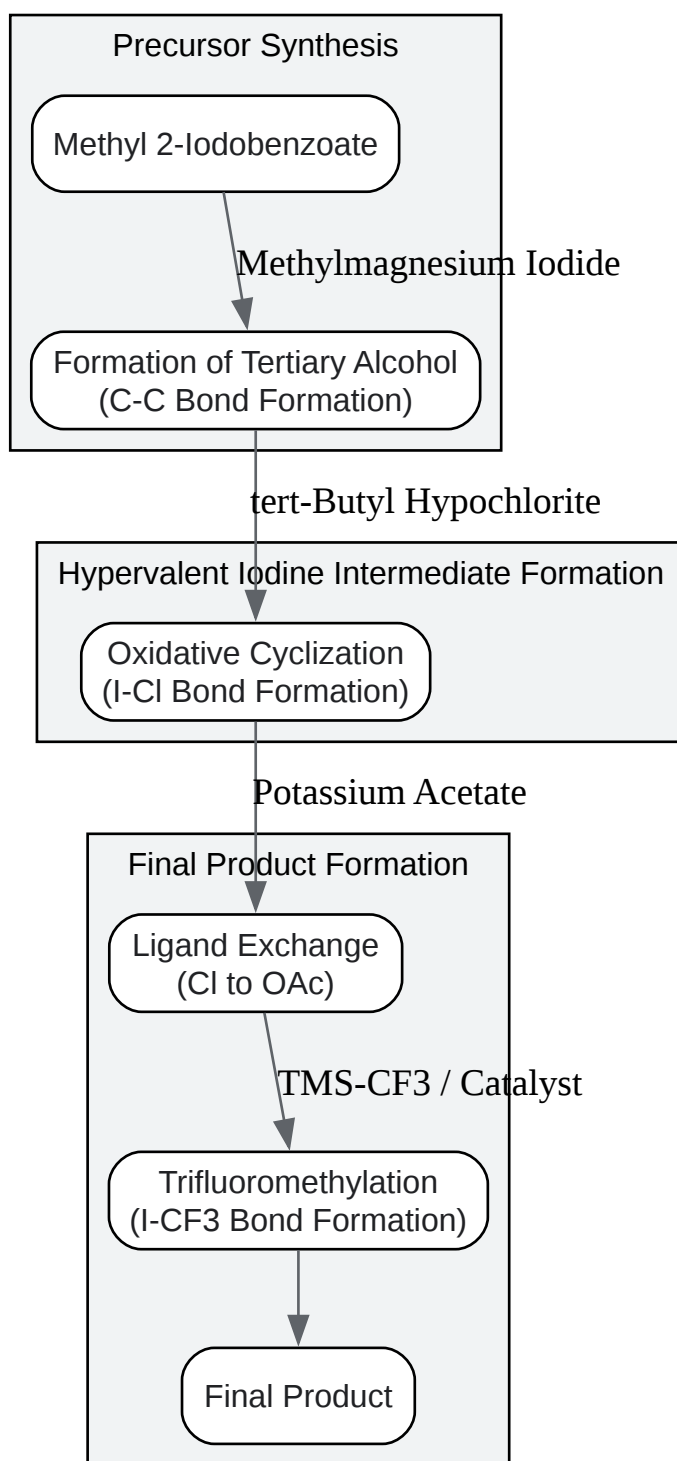
- Flame-dry a 250-mL Schlenk flask under vacuum.
- Add potassium acetate and heat under vacuum with a heat gun.
- After cooling, add the chloro-intermediate and 100 mL of acetonitrile.
- Stir the suspension at room temperature for 1 hour.

- Filter the mixture through a Schlenk frit to remove potassium chloride, washing the solid with acetonitrile.
- Cool the resulting clear solution to an internal temperature of -17 °C, which may cause the acetoxy intermediate to precipitate.
- Add (trifluoromethyl)trimethylsilane (9.60 mL) via syringe.
- Add a solution of tetra-n-butylammonium difluorotriphenylsilicate in 2 mL of acetonitrile dropwise.
- Stir the reaction mixture at -17 °C for 16 hours.
- Warm the mixture to -12 °C and add additional (trifluoromethyl)trimethylsilane (1.30 mL).
- Allow the mixture to warm to room temperature over 3 hours and stir for an additional 3 hours.
- Concentrate the solution to dryness under vacuum.
- Add 150 mL of dry pentane to the residue and filter through a pad of dry aluminum oxide.
- Evaporate the clear, colorless filtrate to dryness and dry the residue under vacuum to yield the final product.

Expected Yield: 85% as a white solid.^[7] Melting Point: 73–75 °C.^[7]

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression of functional group transformations to build the final product.



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Logical flow of the synthesis highlighting key transformations.

This guide provides the essential information for the successful synthesis of **3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole**. For researchers and developers, this reagent opens avenues for the late-stage functionalization of complex molecules, enabling the exploration of new chemical space in drug discovery and materials science.[2]

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